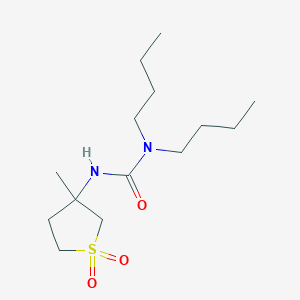
N-(2,1,3-benzothiadiazol-4-yl)acetamide
説明
“N-(2,1,3-benzothiadiazol-4-yl)acetamide” is a chemical compound. It has a molecular formula of C8H7N3OS . The compound is related to the class of organic compounds known as benzothiadiazoles .
Synthesis Analysis
The synthesis of “N-(2,1,3-benzothiadiazol-4-yl)acetamide” and its related compounds is a topic of research. For example, a novel N,N’-bis(2,1,3-benzothiadiazol-4-yl)-1-phenylphosphanediamine (H2L) and its zinc (II) and copper (I) coordination compounds have been synthesized .Molecular Structure Analysis
The molecular structure of “N-(2,1,3-benzothiadiazol-4-yl)acetamide” is determined by its molecular formula, C8H7N3OS. The compound is related to benzothiadiazoles, which are aromatic compounds containing a benzene ring fused to a 1,2,5-thiadiazole .科学的研究の応用
Photoluminescent Compounds
2,1,3-Benzothiadiazole (BT) and its derivatives, including N-(2,1,3-benzothiadiazol-4-yl)acetamide, are very important acceptor units used in the development of photoluminescent compounds . These compounds are applicable for the molecular construction of various devices, which leads us to the next few applications.
Organic Light-Emitting Diodes (OLEDs)
These compounds are used in the molecular construction of organic light-emitting diodes (OLEDs) . OLEDs are used in the creation of digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones, handheld game consoles, and PDAs.
Organic Solar Cells
Organic solar cells also utilize these compounds . Organic solar cells are a type of photovoltaic that uses organic electronics—a branch of electronics that deals with conductive organic polymers or small organic molecules—for light absorption and charge transport.
Organic Field-Effect Transistors
Organic field-effect transistors (OFETs) are another application of these compounds . OFETs use an organic semiconductor in their construction and are used in the development of organic electronic devices.
Coordination Compounds
N-(2,1,3-benzothiadiazol-4-yl)acetamide and its derivatives can be used to create coordination compounds with metals like zinc (II) and copper (I) . These coordination compounds have diverse structures and reveal different photophysical properties .
Inhibitory Activity on Rat Liver Methionine Synthase
This compound has been used in a study to synthesize and evaluate the inhibitory activity of a series of substituted benzimidazoles and small benzothiadiazoles on rat liver methionine synthase .
Levelers for Cu Plating in Submicrometer Trenches
It has also been used as potential levelers for Cu plating in submicrometer trenches .
Organic Electronic Devices
2-((7-{4-[N,N-Bis(4-methylphenyl)amino]phenyl}-2,1,3-benzothiadiazol-4-yl)methylene)propanedinitrile (DTDCPB) is a donor-acceptor molecule which can be used in the fabrication of organic electronic devices such as organic solar cells (OSCs) and organic photovoltaics (OPVs) .
将来の方向性
作用機序
Target of Action
N-(2,1,3-benzothiadiazol-4-yl)acetamide is a derivative of 2,1,3-Benzothiadiazole (BT), which is known to be a crucial acceptor unit in the development of photoluminescent compounds . These compounds are used in the molecular construction of organic light-emitting diodes, organic solar cells, and organic field-effect transistors . Therefore, the primary targets of this compound are likely to be the components involved in these electronic devices.
Mode of Action
BT and its derivatives have a strong electron-withdrawing ability, which can improve the electronic properties of the resulting organic materials when used as the core unit in molecule construction .
Biochemical Pathways
Given its role in the development of photoluminescent compounds, it may influence the pathways related to light emission in organic light-emitting diodes, organic solar cells, and organic field-effect transistors .
Result of Action
The result of the action of N-(2,1,3-benzothiadiazol-4-yl)acetamide is likely to be an improvement in the electronic properties of the organic materials in which it is incorporated . This can enhance the performance of devices such as organic light-emitting diodes, organic solar cells, and organic field-effect transistors .
特性
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c1-5(12)9-6-3-2-4-7-8(6)11-13-10-7/h2-4H,1H3,(H,9,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBDCQSQTXJVJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC2=NSN=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70308222 | |
| Record name | N-(2,1,3-benzothiadiazol-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70308222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,1,3-benzothiadiazol-4-yl)acetamide | |
CAS RN |
16540-61-7 | |
| Record name | NSC202732 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202732 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2,1,3-benzothiadiazol-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70308222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(4-ethylphenoxy)methyl]-5-methoxy-1H-1,3-benzodiazole](/img/structure/B6423124.png)
![N4-(2,4-dimethylphenyl)-N6-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B6423131.png)
![N-(3-chloro-4-methylphenyl)-2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6423138.png)
![5-[2-(4-chlorophenyl)hydrazin-1-ylidene]-4-phenyl-2,5-dihydro-1,3-thiazol-2-imine](/img/structure/B6423148.png)
![1,3-dimethyl-7-[(4-methylpiperazin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6423155.png)
![N-[2-oxo-2-phenyl-1-(pyrimidin-2-ylsulfanyl)ethyl]benzamide](/img/structure/B6423160.png)

![2-(2-chlorophenyl)-3,4,6-trimethyl-2H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B6423174.png)

![N-[(2-chloro-6-fluorophenyl)methyl]-2-({5-[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-methylacetamide](/img/structure/B6423182.png)


